2,2'-Azanediylbis(1-(6-fluorochroman-2-yl)ethan-2,2-d2-1-ol),monohydrochloride 2,2'-Azanediylbis(1-(6-fluorochroman-2-yl)ethan-2,2-d2-1-ol),monohydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13643456
InChI: InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/i11D2,12D2;
SMILES: C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
Molecular Formula: C22H26ClF2NO4
Molecular Weight: 445.9 g/mol

2,2'-Azanediylbis(1-(6-fluorochroman-2-yl)ethan-2,2-d2-1-ol),monohydrochloride

CAS No.:

Cat. No.: VC13643456

Molecular Formula: C22H26ClF2NO4

Molecular Weight: 445.9 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Azanediylbis(1-(6-fluorochroman-2-yl)ethan-2,2-d2-1-ol),monohydrochloride -

Specification

Molecular Formula C22H26ClF2NO4
Molecular Weight 445.9 g/mol
IUPAC Name 2,2-dideuterio-2-[[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride
Standard InChI InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/i11D2,12D2;
Standard InChI Key JWEXHQAEWHKGCW-ZYMFQSNRSA-N
Isomeric SMILES [2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])C(C3CCC4=C(O3)C=CC(=C4)F)O.Cl
SMILES C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
Canonical SMILES C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₂H₂₆ClF₂NO₄; MW 445.9 g/mol) features two 6-fluorochroman-2-yl moieties linked by an azanediyl group, with deuterium substitution at the ethan-2,2 positions . Each chroman ring contains a fluorine atom at the 6-position, enhancing metabolic stability and receptor binding affinity . The hydrochloride salt form improves solubility, critical for in vitro assays .

Table 1: Key Structural Features

FeatureDescription
Core StructureBis-chroman linked via azanediyl group
Deuterium SubstitutionTwo deuterium atoms at ethan-2,2 positions
HalogenationFluorine at 6-position of chroman rings
Salt FormHydrochloride for enhanced solubility

Stereochemical Considerations

Synthesis and Characterization

Synthetic Pathways

Synthesis begins with nebivolol’s core structure, introducing deuterium via hydrogen-deuterium exchange or deuterated reagents . Key steps include:

  • Chroman Ring Formation: Cyclization of 6-fluorophenol derivatives with epichlorohydrin.

  • Deuterium Incorporation: Reaction with deuterated ethanol under acidic catalysis .

  • Azanediyl Coupling: Amine-mediated linkage of chroman-ethanol subunits .

  • Salt Formation: Hydrochloride precipitation in anhydrous ether .

Analytical Characterization

Spectroscopic Data:

  • NMR: δ 2.31 (s, CH₃), 5.11 (d, azetidin CH).

  • MS: m/z 445.9 [M+H]⁺, with deuterium-induced isotopic patterning .

  • HPLC: Chiral columns (e.g., Chiralpak AD-H) resolve diastereomers with >98% purity .

Pharmacological Profile

β1-Adrenergic Receptor Antagonism

The compound retains nebivolol’s high β1 selectivity (IC₅₀ = 7.41 nM vs. β2 IC₅₀ = 251 nM) . Deuterium substitution minimally affects receptor binding, as shown in radioligand assays using rabbit lung membranes .

Vasodilatory Mechanisms

Unlike conventional β-blockers, it induces nitric oxide (NO)-dependent vasodilation in murine renal arteries (EC₅₀ = 11.36 μM) . This dual activity—β-blockade and vasodilation—positions it as a unique antihypertensive agent.

Table 2: Pharmacokinetic Parameters

ParameterValueMethod
Plasma Half-life12.3 ± 1.2 hLC-MS/MS (Human Plasma)
Protein Binding98.4%Equilibrium Dialysis
Metabolic Stabilityt₁/₂ = 45 min (CYP2D6)Microsomal Incubation

Analytical Applications

Quantitative Bioanalysis

As an internal standard, the compound enables precise nebivolol quantification in human plasma via LC-MS/MS, achieving linearity (r² > 0.99) from 20–6000 pg/mL . Deuterium labeling eliminates matrix interference, improving accuracy to ±5% .

Table 3: LC-MS/MS Conditions

ParameterSpecification
ColumnChiralcel OD-RH (150 × 4.6 mm, 5 μm)
Mobile PhaseAcetonitrile/10 mM ammonium acetate (80:20)
Flow Rate0.9 mL/min
DetectionMRM m/z 406.3 → 151.1 (Analyte)

Metabolic Studies

Deuterium labeling facilitates tracking of oxidative metabolites (e.g., hydroxylated chroman rings) in hepatocyte models . Position-specific deuteration slows CYP2D6-mediated metabolism, prolonging half-life .

Comparative Analysis with Related Compounds

Table 4: Structural Analogues

CompoundMolecular FormulaKey DifferencesApplication
NebivololC₂₂H₂₅F₂NO₄No deuteriumHypertension Therapy
Nebivolol-d4C₂₂H₂₅D₄F₂NO₄Full deuteration at ethan-2,2MS Internal Standard
Nebivolol GlucuronideC₂₈H₂₉D₄F₂NO₁₀Glucuronic acid conjugationMetabolite Profiling

The deuterated analogue exhibits identical chromatographic retention to nebivolol but differs in mass spectral fragmentation, avoiding co-elution issues .

Future Directions

Expanded Therapeutic Applications

Preliminary data suggest utility in pulmonary hypertension via NO-mediated pulmonary vasodilation . Animal models show 40% reduction in right ventricular pressure at 1 mg/kg .

Advanced Synthetic Methodologies

Continuous-flow microreactors could optimize deuterium incorporation, reducing synthesis time from 72 h to <24 h . Enzymatic approaches using deuterated cofactors may enhance stereochemical control.

Clinical Pharmacokinetics

Ongoing trials (NCT04837252) evaluate deuterium’s impact on CYP2D6 polymorphism-related variability, aiming to reduce dose adjustments in poor metabolizers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator